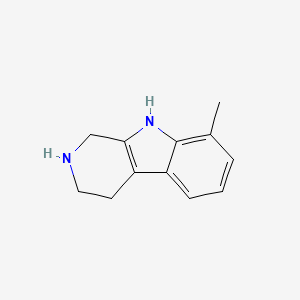

8-Methyl-2,3,4,9-tetrahydro-1h-beta-carboline

Beschreibung

Eigenschaften

CAS-Nummer |

23046-74-4 |

|---|---|

Molekularformel |

C12H14N2 |

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C12H14N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-4,13-14H,5-7H2,1H3 |

InChI-Schlüssel |

BTKJQUALQIBJKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C3=C(N2)CNCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic applications due to its biological activities.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The biological and chemical properties of THβCs are highly dependent on substituent positions. Key comparisons include:

- 8-Me-THβC vs. 1-Me-THβC : Methylation at the 1-position (adjacent to the nitrogen) enhances antioxidant activity in aged garlic extracts, while 8-methyl substitution may influence π-π stacking in receptor binding .

- 8-Me-THβC vs. 6-MeO-THβC : The 6-methoxy group in 6-MeO-THβC is critical for serotonin modulation, whereas the 8-methyl group’s role remains less characterized .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility | Key Analytes |

|---|---|---|---|---|

| 8-Me-THβC | ~202.3 | 2.1 | Low (lipophilic) | GC-MS, HPLC-MS |

| 1-Me-THβC | 218.2 | 1.8 | Moderate | HPLC-FLD, ESI-MS |

| 7-Fluoro-THβC | 190.2 | 2.3 | Low | HRMS, NMR |

| 2-Tetrazolylmethyl-THβC | 359.2 (e.g., 5a) | 1.5 | Moderate | Silica chromatography |

Biologische Aktivität

8-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline (also known as 8-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole) is a heterocyclic compound belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including potential applications in neuropharmacology and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 23046-74-4 |

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

| InChI Key | BTKJQUALQIBJKQ-UHFFFAOYSA-N |

The biological activity of 8-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. In vitro studies demonstrated that certain derivatives exhibited significant AChE inhibitory activity with IC50 values as low as 0.11 μM .

- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. Research indicates that it can sensitize tumor cells to chemotherapy by inhibiting aminopeptidase N (APN), a biomarker associated with cancer progression. Compounds derived from beta-carbolines have shown improved anticancer efficacy when combined with established chemotherapeutics like Paclitaxel .

Antimicrobial Activity

8-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline exhibits notable antimicrobial properties. Its derivatives have been tested against various pathogens and shown effectiveness in inhibiting bacterial growth.

Neuroprotective Effects

This compound's neuroprotective properties are linked to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Studies have indicated that it may help in conditions like Alzheimer's disease by inhibiting AChE and potentially reducing amyloid plaque formation .

Anticancer Properties

The anticancer potential of this compound is primarily through its action on APN and other cancer-related pathways. In vitro studies have shown that certain derivatives can significantly reduce tumor cell viability compared to controls .

Study on AChE Inhibition

A study synthesized a series of beta-carbolinium salts and evaluated their AChE inhibitory activities. The results indicated that several compounds displayed higher inhibition rates than the standard drug galantamine . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the beta-carboline ring could enhance inhibitory potency.

Anticancer Efficacy in Combination Therapy

In an experimental model using breast cancer cell lines (MDA-MB-231), the combination of 8-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with Paclitaxel resulted in significantly reduced tumor cell proliferation compared to either treatment alone. This finding underscores the potential for developing combination therapies utilizing this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.